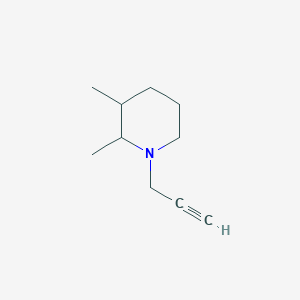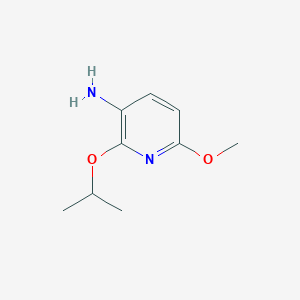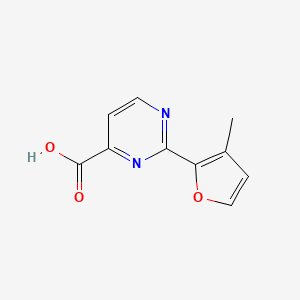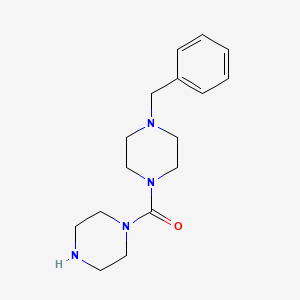
1-Benzyl-4-(piperazine-1-carbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-(piperazine-1-carbonyl)piperazine is a compound that belongs to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in various drugs due to their versatile chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(piperazine-1-carbonyl)piperazine can be synthesized through several methods. The reaction typically occurs in the presence of a base such as sodium hydroxide and solvents like ethanol or dichloromethane .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-4-(piperazine-1-carbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Benzyl alcohol derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-(piperazine-1-carbonyl)piperazine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-(piperazine-1-carbonyl)piperazine involves its interaction with specific molecular targets. It is known to bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in the inhibition of neurotransmission . This mechanism is particularly relevant in its potential use as an anthelmintic agent, where it paralyzes parasitic worms, allowing for their expulsion from the host body .
Vergleich Mit ähnlichen Verbindungen
1-Benzylpiperazine: Shares a similar structure but lacks the carbonyl group.
1-(Benzyloxycarbonyl)piperazine: Contains an additional oxygen atom in the carbonyl group.
1-Boc-piperazine: Has a tert-butyl group instead of a benzyl group
Uniqueness: 1-Benzyl-4-(piperazine-1-carbonyl)piperazine is unique due to its specific combination of a benzyl group and a carbonyl group attached to the piperazine ring. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C16H24N4O |
|---|---|
Molekulargewicht |
288.39 g/mol |
IUPAC-Name |
(4-benzylpiperazin-1-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C16H24N4O/c21-16(19-8-6-17-7-9-19)20-12-10-18(11-13-20)14-15-4-2-1-3-5-15/h1-5,17H,6-14H2 |
InChI-Schlüssel |
MCOHNTQAHQKXGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


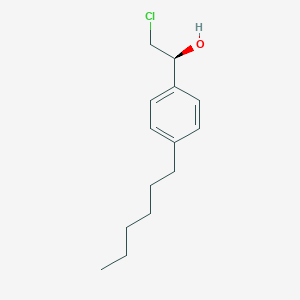
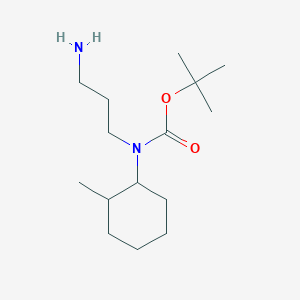


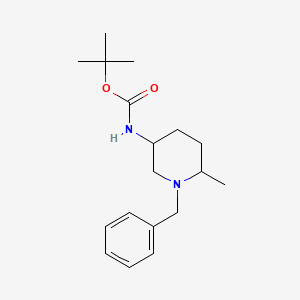
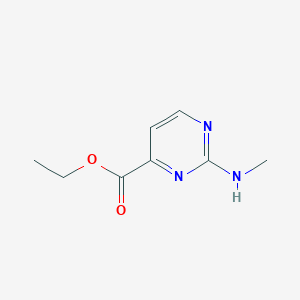

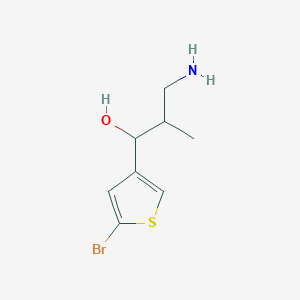
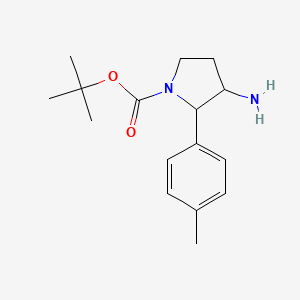
![Benzyl N-[6-(chlorosulfonyl)pyridin-3-yl]carbamate](/img/structure/B13187249.png)
![({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13187251.png)
